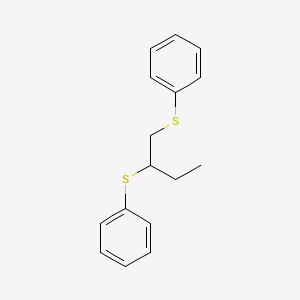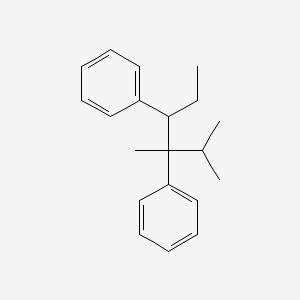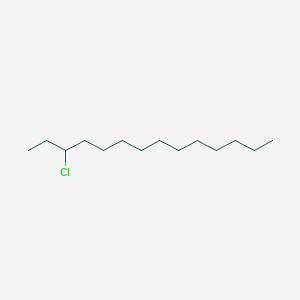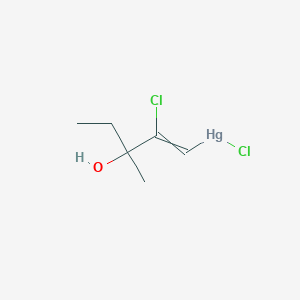
3,3,12,12-Tetramethyl-2,13-dioxa-7,8-dithia-3,12-disilatetradecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,12,12-Tetramethyl-2,13-dioxa-7,8-dithia-3,12-disilatetradecane is a complex organosilicon compound It is characterized by the presence of silicon, oxygen, and sulfur atoms within its molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented. it is likely that large-scale synthesis would follow similar principles to laboratory-scale synthesis, with additional considerations for efficiency, cost, and safety.
Analyse Des Réactions Chimiques
Types of Reactions
3,3,12,12-Tetramethyl-2,13-dioxa-7,8-dithia-3,12-disilatetradecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides or sulfones back to sulfides.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield sulfoxides or sulfones, while reduction can regenerate the original sulfide.
Applications De Recherche Scientifique
Chemistry: It can be used as a precursor for the synthesis of other organosilicon compounds.
Biology: The compound’s unique structure may allow it to interact with biological molecules in novel ways, making it a candidate for biochemical studies.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: The compound’s properties make it useful in the production of advanced materials and coatings.
Mécanisme D'action
The mechanism by which 3,3,12,12-Tetramethyl-2,13-dioxa-7,8-dithia-3,12-disilatetradecane exerts its effects is not fully understood. its molecular structure suggests that it can interact with various molecular targets and pathways. The presence of silicon, oxygen, and sulfur atoms allows it to form unique interactions with other molecules, potentially influencing biochemical pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3,12,12-Tetramethyl-2,13-dioxa-3,12-disilatetradecane: This compound is similar in structure but lacks the sulfur atoms present in 3,3,12,12-Tetramethyl-2,13-dioxa-7,8-dithia-3,12-disilatetradecane.
2,2,8,8-Tetramethyl-3,7-dioxa-2,8-disilanonane: Another related compound with a different arrangement of silicon and oxygen atoms.
Uniqueness
This compound is unique due to the presence of both sulfur and silicon atoms in its structure. This combination of elements imparts distinct chemical properties that are not found in similar compounds.
Propriétés
Numéro CAS |
64470-10-6 |
|---|---|
Formule moléculaire |
C12H30O2S2Si2 |
Poids moléculaire |
326.7 g/mol |
Nom IUPAC |
methoxy-[3-[3-[methoxy(dimethyl)silyl]propyldisulfanyl]propyl]-dimethylsilane |
InChI |
InChI=1S/C12H30O2S2Si2/c1-13-17(3,4)11-7-9-15-16-10-8-12-18(5,6)14-2/h7-12H2,1-6H3 |
Clé InChI |
QAZTXTYXJOLFPC-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](C)(C)CCCSSCCC[Si](C)(C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2H-Pyran, 2-[(5-bromo-1-methylpentyl)oxy]tetrahydro-](/img/structure/B14503913.png)
![2,6-Diazabicyclo[5.1.0]octa-2,4-diene](/img/structure/B14503916.png)
![[(Isocyanatostannanetriyl)tris(methylene)]tris(trimethylsilane)](/img/structure/B14503925.png)


![2,4-Dichloro-6-[(4-ethylphenoxy)sulfonyl]phenyl acetate](/img/structure/B14503938.png)

![Butanedioic acid, tetracosenyl-, bis[2-[bis(2-hydroxyethyl)amino]ethyl] ester](/img/structure/B14503946.png)

![(Dodecahydro-1H-4,9-methanocyclopenta[b]naphthalen-5-yl)methanol](/img/structure/B14503970.png)



